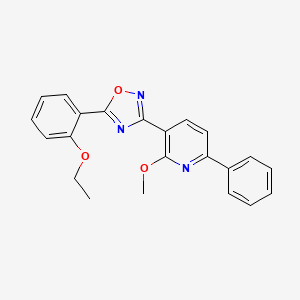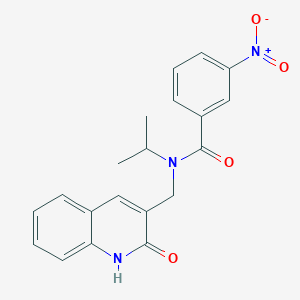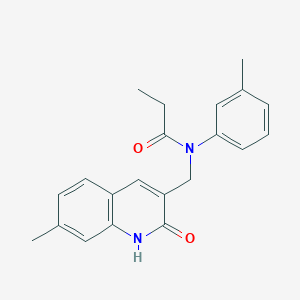
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-176, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of quinoline derivatives and has been studied extensively for its anticancer and antimicrobial activities.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In bacteria, it has been found to inhibit cell wall synthesis and disrupt membrane integrity, leading to bacterial death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent activity against cancer cells and drug-resistant bacteria. This makes it a promising candidate for the development of new anticancer and antimicrobial agents. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One potential area of research is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes targeted by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, more studies are needed to investigate the safety and toxicity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in vivo, as well as its potential interactions with other drugs.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound. This method of synthesis has been optimized to yield high purity and yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells, which makes it a promising candidate for cancer therapy.
In infectious disease research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been found to exhibit potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the growth of fungi and parasites, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(18-7-5-6-14(2)10-18)13-17-12-16-9-8-15(3)11-19(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBSFLMGRGNKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



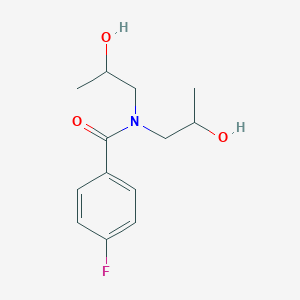





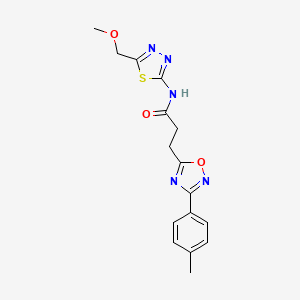

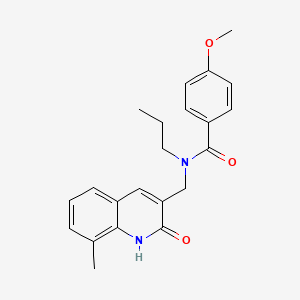
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
